

# Application Notes and Protocols for Integrating SAINT with MaxQuant

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## Compound of Interest

Compound Name: SAINT-2  
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This guide provides a detailed protocol for integrating the Significance Analysis of INteractome (SAINT) algorithm with protein identification and quantification data from MaxQuant. This workflow is designed to enable researchers to confidently identify true protein-protein interactions from affinity purification-mass spectrometry (AP-MS) data.

## Introduction to the MaxQuant-SAINT Workflow

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. A common challenge in AP-MS is distinguishing bona fide interactors from non-specific background proteins that co-purify with the bait. MaxQuant is a popular software for processing raw mass spectrometry data to identify and quantify proteins. [1][2] SAINT is a computational tool that provides a statistical framework for scoring protein-protein interactions from AP-MS data, assigning a probability score to each potential interaction.[3][4]

By combining MaxQuant for initial data processing and SAINT for statistical analysis, researchers can create a robust pipeline to identify high-confidence protein-protein interactions.

This document outlines the recommended experimental and computational workflow, from sample analysis to the generation of a final list of high-confidence interactors.

## Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

A successful SAINT analysis begins with a well-designed AP-MS experiment. The following protocol outlines the key steps for isolating protein complexes for subsequent mass spectrometry analysis.

- Bait Protein and Tagging Strategy:
  - Bait Selection: The protein of interest (the "bait") should be carefully chosen. Factors to consider include its expression level, subcellular localization, and known or suspected functions.[5]
  - Epitope Tagging: To facilitate immunoprecipitation, the bait protein is typically tagged with a well-characterized epitope (e.g., FLAG, HA, Myc, or GFP).[3]
- Cell Lysis and Affinity Purification:
  - Cells are lysed under conditions that preserve protein complexes.
  - The bait protein and its interacting partners ("prey") are captured from the cell lysate using beads coated with an antibody or other high-affinity binder that recognizes the affinity tag.
- Washing and Elution:
  - The beads are washed to remove non-specifically bound proteins.
  - The bait and its associated prey proteins are then eluted from the beads.
- Protein Digestion and Mass Spectrometry:
  - The eluted protein complexes are denatured, reduced, alkylated, and digested into peptides, typically using trypsin.

- The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Acquisition:
  - Data should be acquired in a data-dependent manner, where the most abundant peptides in each MS1 scan are selected for fragmentation and MS2 analysis.

## MaxQuant Data Processing

Proper processing of the raw MS data in MaxQuant is crucial for obtaining accurate quantification data for SAINT analysis.

## Recommended MaxQuant Parameters

For a typical label-free AP-MS experiment, the following settings in MaxQuant are recommended:

- Type: Standard (for DDA).[1]
- Label-free quantification (LFQ): Enable LFQ. The MaxLFQ algorithm is recommended for accurate label-free quantification.[1][3][6]
- Match between runs: This feature should be enabled to reduce missing values by transferring identifications between runs based on accurate mass and retention time.[1][7]
- Protein Quantification: Use "Unique + razor peptides" for protein quantification.[6]
- PSM and Protein FDR: Set the false discovery rate for both peptide-spectrum matches (PSM) and protein identification to 0.01 (1%).[1][5]
- Contaminants: Include the built-in contaminant list.[1]

## MaxQuant Output Files

After the MaxQuant run is complete, the primary output files of interest for SAINT integration are located in the combined/txt directory:

- proteinGroups.txt: Contains information about identified protein groups, including protein IDs, protein names, sequence lengths, and quantification data (LFQ intensities, spectral counts). [2][8]
- evidence.txt: Contains information about all identified peptide-spectrum matches, linking peptides to proteins and experiments.[9]
- summary.txt: Provides a summary of the experimental setup.[10]

## Preparing SAINT Input Files from MaxQuant Output

SAINT requires three tab-delimited input files: interaction.txt, prey.txt, and bait.txt.[3][11] These files can be generated from the MaxQuant output. While tools like artMS can automate this process, the following manual protocol provides a deeper understanding of the data transformation.[12]

### Creating the prey.txt File

This file contains information about each unique prey protein identified across all experiments.

Source File: proteinGroups.txt

Procedure:

- Open proteinGroups.txt in a spreadsheet program.
- Create a new file named prey.txt.
- For each row that is not a contaminant or reverse hit, extract the following information:
  - Column 1: Prey Protein ID: Use the Majority protein IDs column.
  - Column 2: Protein Length: Use the Sequence length column.
  - Column 3: Protein Name: Use the Gene names column.
- Ensure the list of prey proteins is unique.

Table 1: prey.txt File Format



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Creating the bait.txt File

This file describes each AP-MS experiment, including the bait protein and whether it is a test or control sample.

Source Information: Your experimental design. This information is often summarized in the summary.txt file or a separate experimental design file used for the MaxQuant analysis.

Procedure:

- Create a new file named bait.txt.
- For each raw file (each IP experiment), create a row with the following tab-delimited columns:
  - Column 1: AP-MS Experiment ID: The name of the raw file (e.g., Bait1\_rep1).
  - Column 2: Bait Protein ID: The identifier for the bait protein used in that experiment. For control experiments, this can be the name of the control (e.g., GFP\_control).
  - Column 3: Test (T) or Control (C): Use 'T' for test purifications with the bait of interest and 'C' for negative controls.[\[11\]](#)

Table 2: bait.txt File Format



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## Creating the interaction.txt File

This is the most critical file, containing the quantitative data for each prey protein in each experiment. You can choose to use either spectral counts or LFQ intensities.

Source File: proteinGroups.txt

Procedure:

- Open proteinGroups.txt.
- Create a new file named interaction.txt.
- For each IP experiment (each raw file corresponds to a column for quantitative data), and for each identified protein (row) that is not a contaminant or reverse hit, create a row in interaction.txt with the following tab-delimited columns:
  - Column 1: AP-MS Experiment ID: The name of the raw file (must match the bait.txt file).
  - Column 2: Bait Protein ID: The identifier for the bait protein in that experiment (must match the bait.txt file).
  - Column 3: Prey Protein ID: The Majority protein IDs for that row.
  - Column 4: Quantitative Measurement:

- For Spectral Counts: Use the value from the MS/MS count [experiment\_name] column for the corresponding experiment.[11]
- For LFQ Intensity: Use the value from the LFQ intensity [experiment\_name] column for the corresponding experiment.
- Important: SAINT requires that interactions with zero counts be removed from this file.[11] Filter out any rows where the quantitative measurement is 0.

Table 3: interaction.txt File Format (using Spectral Counts)



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## Running SAINT

With the three input files prepared, you can run SAINT analysis. The most common version is SAINTexpress.

Command Line Execution:


SAINT is typically run from the command line. A typical command for SAINTexpress using spectral counts (SAINTexpress-spc) would be:

This will generate an output file (e.g., list.txt) containing the scored interactions.

## Data Presentation and Interpretation

The main output from SAINT is a list of potential protein-protein interactions with several key metrics for each. This data should be summarized in a clear, structured table for easy interpretation.

Table 4: Example of a SAINT Analysis Results Summary

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Key Metrics to Interpret:

- AvgSpec: The average spectral count (or intensity) of the prey across all replicates for a given bait.
- FoldChange: The ratio of the prey's abundance in the test purifications compared to the control purifications.
- SaintScore: A probability score between 0 and 1, indicating the likelihood of a true interaction. Higher scores are better.
- BFDR (Bayesian False Discovery Rate): An estimate of the false discovery rate for interactions at or above the given SaintScore. A lower BFDR is more desirable.

## Visualizations

Visualizing the workflow and the relationships between the data files can aid in understanding the process.

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Caption: Experimental and computational workflow for AP-MS data analysis.

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Caption: Logical relationship of MaxQuant output to SAINT input files.

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## References

- [1. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio \[metwarebio.com\]](#)
- [2. Inbio.cnpem.br \[Inbio.cnpem.br\]](#)
- [3. Label Free Quantitation using Maxquant LFQ \(MaxLFQ\) \[bpmsf.ucsd.edu\]](#)
- [4. GitHub - biodavidjm/artMS: Analytical R Tools for Mass Spectrometry \[github.com\]](#)
- [5. Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Accurate Proteome-wide Label-free Quantification by Delayed Normalization and Maximal Peptide Ratio Extraction, Termed MaxLFQ - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics \[training.galaxyproject.org\]](#)
- [8. evvail.com \[evvail.com\]](#)
- [9. pharmazie.uni-greifswald.de \[pharmazie.uni-greifswald.de\]](#)
- [10. HTTP redirect \[search.r-project.org\]](#)
- [11. cores.emory.edu \[cores.emory.edu\]](#)
- [12. MaxQuant evidence file to SAINTexpress format — artmsEvidenceToSaintExpress • artMS \[biodavidjm.github.io\]](#)
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